CYP3A4 Inhibition Potency: 7-Phenylindole Derivative 8f Demonstrates Defined Nanomolar Activity
A rationally designed ritonavir-like inhibitor series evaluated the impact of R1 and R2 substituents on CYP3A4 inhibition. The R1-phenyl/R2-indole containing analog 8f, which incorporates the core 7-phenylindole motif, exhibited potent inhibition with a dissociation constant (Ks) of 0.08 μM and an IC50 of 0.43 μM [1]. In the broader series, compounds lacking the phenyl-indole combination showed reduced potency, underscoring the specific contribution of this scaffold [1].
| Evidence Dimension | CYP3A4 Inhibitory Potency (Ks and IC50) |
|---|---|
| Target Compound Data | Compound 8f (R1-phenyl/R2-indole): Ks = 0.08 μM, IC50 = 0.43 μM [1] |
| Comparator Or Baseline | Ritonavir (parent compound) and other analogs in the series (e.g., 5a-c, 8a-e) with varying R1/R2 substituents [1] |
| Quantified Difference | 8f is the most potent inhibitor in the subseries, with a Ks and IC50 lower than analogs lacking the phenyl-indole combination. The authors note that the addition of aromatic R2 (indole) has a pronounced positive effect on inhibitory potency compared to analogs with only R1 substitutions [1]. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CYP3A4; Ks determined by spectral titration, IC50 by activity assay [1] |
Why This Matters
The nanomolar CYP3A4 inhibition data provide a concrete, quantifiable benchmark for the 7-phenylindole scaffold, distinguishing it from less potent analogs and informing its selection for studies of drug metabolism or pharmacoenhancement.
- [1] Samuels, E. R., & Sevrioukova, I. F. (2018). Inhibition of Human CYP3A4 by Rationally Designed Ritonavir-Like Compounds: Impact and Interplay of the Side Group Functionalities. Molecular Pharmaceutics, 15(1), 279-288. View Source
